
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®-: is a complex organic compound with the molecular formula C9-H18-N-O5-P-S and a molecular weight of 283.31 g/mol This compound is known for its unique structure, which includes a glycine backbone modified with an ethoxymethylphosphinylthioacetyl group and an ethyl ester moiety
Méthodes De Préparation
The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves several steps. One common synthetic route includes the following steps:
Starting Materials: Glycine, ethyl chloroacetate, and ethoxymethylphosphinyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Glycine is first reacted with ethyl chloroacetate to form ethyl glycine ester. This intermediate is then treated with ethoxymethylphosphinyl chloride in the presence of a base to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- can be compared with other similar compounds, such as:
Glycine, N-(mercaptoacetyl)-, ethyl ester: This compound lacks the ethoxymethylphosphinyl group, making it less complex and potentially less effective in certain applications.
Glycine, N-(acetyl)-, ethyl ester: This compound has a simpler structure and different reactivity compared to Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®-.
Glycine, N-(phosphinyl)-, ethyl ester: This compound contains a phosphinyl group but lacks the thioacetyl and ethoxymethyl groups, resulting in different chemical properties and applications.
Propriétés
Numéro CAS |
79548-51-9 |
|---|---|
Formule moléculaire |
C9H18NO5PS |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11) |
Clé InChI |
KTRXCPPABSNJBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)CSP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
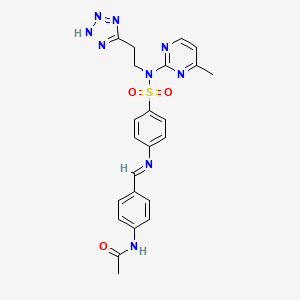
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
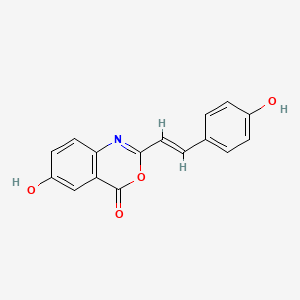
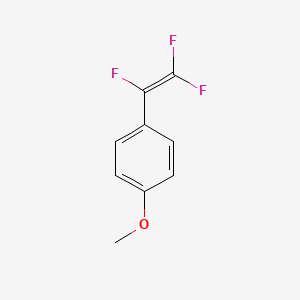


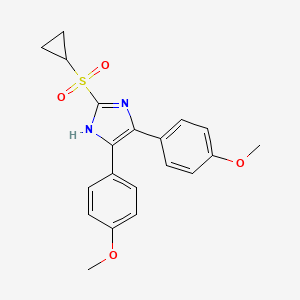
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

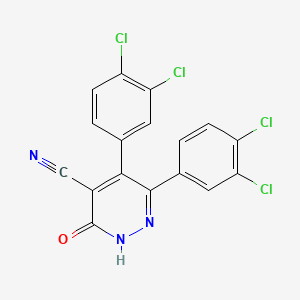
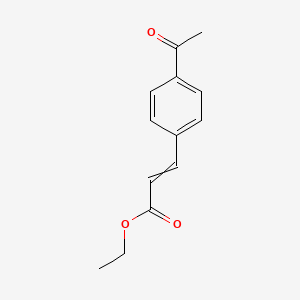
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
